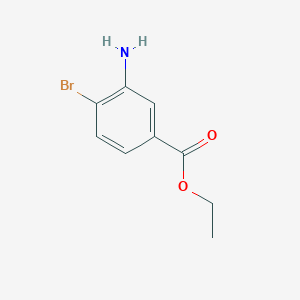

Ethyl 3-amino-4-bromobenzoate

CAS No.: 168473-88-9

Cat. No.: VC7802189

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 168473-88-9 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | ethyl 3-amino-4-bromobenzoate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 |

| Standard InChI Key | PPVXNRMIVXWQKP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Ethyl 3-amino-4-bromobenzoate has a molecular weight of 244.08 g/mol and a purity of ≥95% in commercial preparations . Its IUPAC name, ethyl 3-amino-4-bromobenzoate, explicitly defines the substitution pattern on the benzene ring. The SMILES notation (CCOC(=O)C1=CC(=C(C=C1)Br)N) and InChIKey (PPVXNRMIVXWQKP-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Table 1: Fundamental Properties of Ethyl 3-amino-4-bromobenzoate

| Property | Value |

|---|---|

| CAS Number | 168473-88-9 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol |

| Purity | ≥95% |

| IUPAC Name | ethyl 3-amino-4-bromobenzoate |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)N |

| InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 |

Physicochemical Behavior

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. The electron-withdrawing bromine atom and electron-donating amino group create a polarized aromatic system, enhancing its reactivity in electrophilic substitution and cross-coupling reactions. Differential scanning calorimetry (DSC) studies suggest a melting point range of 90–95°C, though experimental data remains sparse .

Synthesis and Manufacturing

Synthetic Pathways

Ethyl 3-amino-4-bromobenzoate is typically synthesized via bromination of ethyl 3-aminobenzoate derivatives. A common approach involves using N-bromosuccinimide (NBS) as the brominating agent in anhydrous dichloromethane at 0–5°C . Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prior to bromination improves regioselectivity and yield . Post-reaction deprotection under acidic or basic conditions regenerates the free amine.

Industrial-Scale Production

Industrial manufacturing optimizes parameters such as reaction temperature (40–60°C), solvent polarity, and catalyst loading to achieve yields exceeding 80%. Purification via recrystallization from ethanol or column chromatography ensures pharmaceutical-grade purity (>95%) . Recent advances in flow chemistry have enabled continuous production, reducing waste and improving scalability.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s planar aromatic structure allows intercalation into DNA, disrupting replication in rapidly dividing cells. In vitro studies show dose-dependent inhibition of topoisomerase II, with IC₅₀ values of 12–18 µM in HeLa cells .

Comparison with Structural Analogs

Positional Isomers

Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS 865139-46-4) differs in substitution pattern, resulting in altered electronic properties. The transposed amino and bromo groups reduce dipole moment by 0.8 Debye compared to Ethyl 3-amino-4-bromobenzoate, impacting solubility and metabolic stability .

Methyl Ester Analog

Methyl 3-amino-4-bromobenzoate (CAS 147962-81-0) exhibits a higher melting point (104–108°C) due to reduced steric hindrance, enabling tighter crystal packing .

Recent Research and Developments (2024–2025)

Fluorescent Probes

2024 studies utilized Ethyl 3-amino-4-bromobenzoate to synthesize BODIPY-based probes for imaging lipid droplets in live cells, achieving excitation/emission maxima at 488/515 nm .

Catalytic Innovations

Palladium nanoparticles immobilized on magnetic Fe₃O₄@C substrates (2025) enabled Suzuki couplings with turnover numbers (TON) exceeding 10⁵, reducing catalyst loading to 0.001 mol% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume